molecular formula C9H5N3O2S B12967506 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile

7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile

Cat. No.: B12967506
M. Wt: 219.22 g/mol
InChI Key: CUSSLDIUPYJRCH-UHFFFAOYSA-N
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Description

7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a nitro group at position 5, a methyl group at position 7, and a cyano group at position 2. The compound is of interest in medicinal chemistry due to the benzo[d]thiazole scaffold's prevalence in drug discovery, particularly in anticancer and antimicrobial agents .

Properties

Molecular Formula

C9H5N3O2S

Molecular Weight

219.22 g/mol

IUPAC Name

7-methyl-5-nitro-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H5N3O2S/c1-5-2-6(12(13)14)3-7-9(5)15-8(4-10)11-7/h2-3H,1H3

InChI Key

CUSSLDIUPYJRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC(=N2)C#N)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile 5-NO₂, 7-CH₃, 2-CN C₉H₅N₃O₂S 219.23* Not provided
5-Nitrobenzo[d]thiazole-2-carbonitrile 5-NO₂, 2-CN C₈H₃N₃O₂S 205.19 188672-84-6
4-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile 4-F, 6-OCH₃, 2-CN C₉H₅N₂OFS 224.21 Not provided
4-Bromobenzo[d]thiazole-2-carbonitrile 4-Br, 2-CN C₈H₃N₂SBr 238.93 Not provided
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile Fused xanthenone-thiazole, 5-Cl, 6-oxo C₁₅H₇ClN₂O₂S 322.74 Not provided

Notes:

  • The methyl group at position 7 in the target compound increases molecular weight and lipophilicity compared to 5-nitrobenzo[d]thiazole-2-carbonitrile .

Physicochemical Properties

Table 3: Physical Properties

Compound Name Melting Point (°C) IR (νCN, cm⁻¹) Key NMR Shifts (δ, ppm)
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile Not reported ~2226 (expected) Aromatic H: ~7.5–8.5 (predicted)
5-Nitrobenzo[d]thiazole-2-carbonitrile Not reported ~2226 Not provided
4-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile 153–154 2226 1H NMR: 7.16 (dd), 6.96 (dd), 3.92 (s, OCH₃)
4-Bromobenzo[d]thiazole-2-carbonitrile 178–179 2229 1H NMR: 7.94 (dd), 7.87 (dd), 7.50 (t)

Notes:

  • Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced intermolecular interactions .
  • The cyano group’s IR stretch (~2226 cm⁻¹) is consistent across derivatives .

Biological Activity

7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is a compound belonging to the class of nitrobenzo[d]thiazoles, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential therapeutic applications.

  • Molecular Formula : C9H6N4O2S
  • Molecular Weight : 222.23 g/mol
  • IUPAC Name : 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile

The biological activity of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. These interactions often lead to inhibition of key enzymes or modulation of signaling pathways associated with disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Antimicrobial Activity : Its structure allows for effective binding to bacterial targets, enhancing its efficacy against various pathogens.

Antimicrobial Properties

Research indicates that 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile exhibits significant antimicrobial activity against a range of bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Case Studies

  • In Vitro Studies : A study evaluated the compound's efficacy against biofilms formed by Staphylococcus epidermidis. Results indicated that it significantly reduced biofilm formation compared to untreated controls, suggesting its potential use in treating infections associated with medical devices.
  • Cancer Research : Preliminary studies have shown that 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile possesses cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is crucial for its development as a therapeutic agent. Early studies suggest:

  • Absorption : Rapid absorption in gastrointestinal models.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
  • Toxicity : Limited toxicity observed at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile.

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